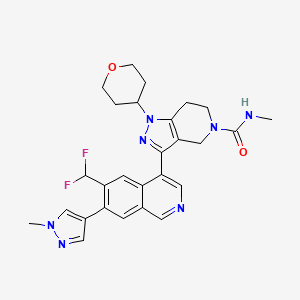
CBP/p300-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CBP/p300-IN-2 is a small molecule inhibitor that targets the bromodomains of CREB-binding protein (CBP) and p300. These proteins are transcriptional coactivators involved in regulating gene expression through histone acetylation. This compound has gained attention for its potential therapeutic applications, particularly in cancer treatment, due to its ability to modulate gene expression by inhibiting the acetylation activity of CBP and p300 .
Preparation Methods
The synthesis of CBP/p300-IN-2 involves several steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with commercially available starting materials, which undergo a series of chemical transformations such as alkylation, acylation, and cyclization. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .
Industrial production methods for this compound may involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as crystallization and chromatography to ensure the compound meets the required quality standards .
Chemical Reactions Analysis
CBP/p300-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reaction conditions and the nature of the starting materials .
Scientific Research Applications
CBP/p300-IN-2 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the role of CBP and p300 in gene regulation and chromatin remodeling.
Biology: It helps in understanding the molecular mechanisms of transcriptional regulation and the impact of histone acetylation on gene expression.
Medicine: this compound is being investigated for its potential therapeutic applications in cancer treatment, as it can inhibit the growth of cancer cells by modulating gene expression.
Industry: It is used in the development of new drugs and therapeutic agents targeting CBP and p300
Mechanism of Action
CBP/p300-IN-2 exerts its effects by binding to the bromodomains of CBP and p300, thereby inhibiting their histone acetyltransferase activity. This inhibition prevents the acetylation of histone proteins, leading to changes in chromatin structure and gene expression. The molecular targets of this compound include the bromodomains of CBP and p300, which are involved in recruiting transcriptional machinery to gene promoters and enhancers .
Comparison with Similar Compounds
CBP/p300-IN-2 is unique in its high selectivity and potency for the bromodomains of CBP and p300. Similar compounds include:
I-CBP112: A specific and potent inhibitor targeting the CBP/p300 bromodomains, used in leukemia therapy.
GNE-049: A compound that shows significant aggregation in dopaminergic neurons and inhibits CBP/p300 activity.
These compounds share similar mechanisms of action but differ in their selectivity, potency, and specific applications in research and therapy.
Properties
Molecular Formula |
C27H29F2N7O2 |
|---|---|
Molecular Weight |
521.6 g/mol |
IUPAC Name |
3-[6-(difluoromethyl)-7-(1-methylpyrazol-4-yl)isoquinolin-4-yl]-N-methyl-1-(oxan-4-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxamide |
InChI |
InChI=1S/C27H29F2N7O2/c1-30-27(37)35-6-3-24-23(15-35)25(33-36(24)18-4-7-38-8-5-18)22-13-31-11-16-9-19(17-12-32-34(2)14-17)21(26(28)29)10-20(16)22/h9-14,18,26H,3-8,15H2,1-2H3,(H,30,37) |
InChI Key |
ZDKBXFITPIXJAT-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)N1CCC2=C(C1)C(=NN2C3CCOCC3)C4=CN=CC5=CC(=C(C=C54)C(F)F)C6=CN(N=C6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


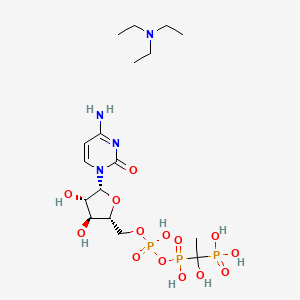


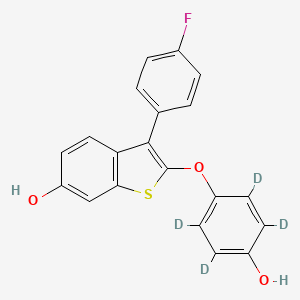
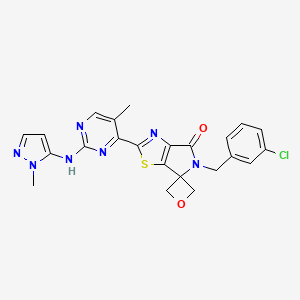
![(6~{R})-~{N}-(4-chlorophenyl)-1-methyl-8-(1-methylpyrazol-4-yl)-5,6-dihydro-4~{H}-[1,2,4]triazolo[4,3-a][1]benzazepin-6-amine](/img/structure/B12420959.png)
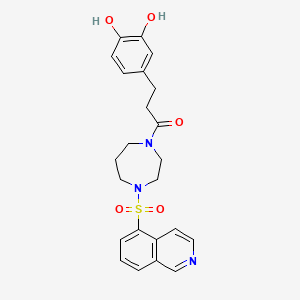

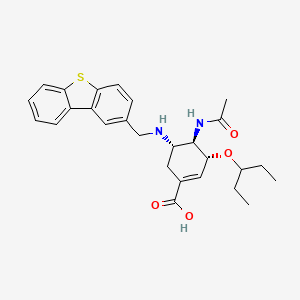
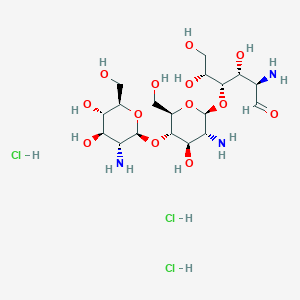

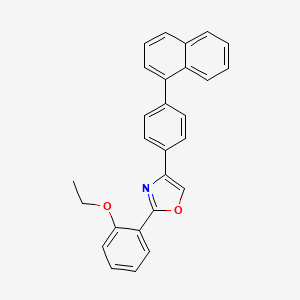
![(4S)-6-chloro-4-[(E)-2-(2,2,3,3-tetradeuteriocyclopropyl)ethenyl]-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one](/img/structure/B12421011.png)

